Positional Isomer Differentiation: 3-Ethynyl vs. 4-Ethynyl vs. 2-Ethynyl Oxolane-3-carboxamide
The substitution position of the ethynyl group on the phenyl ring is a confirmed structural variable with three distinct real compounds: the 3-ethynyl (target, CAS 1248999-46-3), 4-ethynyl (CAS 2137740-51-1), and 2-ethynyl (CAS 2137882-05-2) isomers . The ethynyl position is not trivial; it controls the exit vector angle of the alkyne relative to the amide bond and the oxolane ring. In computational modeling, the 3-ethynyl isomer presents an alkyne vector approximately 120° offset from the amide nitrogen, whereas the 4-ethynyl isomer presents a linear 180° extension, and the 2-ethynyl isomer introduces significant steric hindrance and a ~60° vector, potentially restricting rotational freedom around the aryl–N bond . This directly impacts the geometry of any triazole conjugate formed via CuAAC and its ability to access a binding pocket.
| Evidence Dimension | Alkyne exit vector angle relative to amide N–H bond (computational estimate) |
|---|---|
| Target Compound Data | ~120° (meta-substitution, 3-ethynyl) |
| Comparator Or Baseline | 4-ethynyl: ~180°; 2-ethynyl: ~60° (computational estimate based on standard bond geometries) |
| Quantified Difference | Vector difference of ~60° from 4-isomer and ~60° from 2-isomer |
| Conditions | Computational conformational analysis based on standard sp/sp2 hybridized bond angles and torsional freedom. |
Why This Matters
For procurement supporting a click-chemistry-based probe or PROTAC program, the exit vector determines which ternary complex geometries are accessible; selecting the wrong isomer will produce a conjugate with a fundamentally different spatial orientation, invalidating SAR data.
